molecular formula C15H17N3OS B11374679 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11374679
M. Wt: 287.4 g/mol
InChI Key: UZRPZWJHFDUOBQ-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound is characterized by the presence of an imidazole ring fused with a thiadiazole ring, along with an ethoxyphenyl and a propyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications .

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N3OS/c1-3-7-14-17-18-10-12(16-15(18)20-14)11-8-5-6-9-13(11)19-4-2/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

UZRPZWJHFDUOBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C=C(N=C2S1)C3=CC=CC=C3OCC

Origin of Product

United States

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